molecular formula C8H8N4OS2 B2800318 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide CAS No. 929972-36-1

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B2800318
CAS No.: 929972-36-1
M. Wt: 240.3
InChI Key: MGKUGDOZXQSBQG-UHFFFAOYSA-N
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Description

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound featuring a thiophene ring, a sulfanyl group, and a triazole ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route includes the reaction of thiophene-2-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide to yield the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form aminotriazoles.

  • Substitution: : The acetamide group can be substituted with other functional groups to yield derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various acylating agents, such as acyl chlorides and anhydrides, can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Aminotriazoles.

  • Substitution: : Acylated derivatives.

Scientific Research Applications

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to its specific structural features, such as the presence of both a thiophene and a triazole ring. Similar compounds include:

  • 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid: : A closely related compound with a different functional group.

  • 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]ethanol: : Another derivative with an alcohol group instead of an acetamide group.

Properties

IUPAC Name

2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS2/c9-6(13)4-12-7(10-11-8(12)14)5-2-1-3-15-5/h1-3H,4H2,(H2,9,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUGDOZXQSBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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